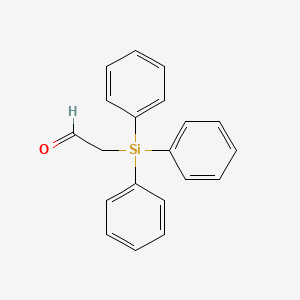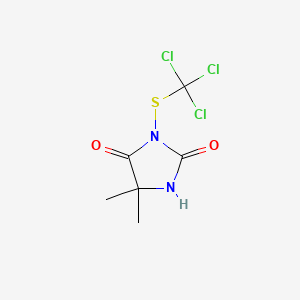
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin is a chemical compound known for its diverse applications in various fields It is a derivative of hydantoin, characterized by the presence of a trichloromethylthio group attached to the hydantoin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin typically involves the reaction of 5,5-dimethylhydantoin with trichloromethylthiolating agents.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves controlled reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydantoin derivatives.
Industry: It is used in the production of biocidal materials, such as antimicrobial coatings and fibers.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin involves its interaction with molecular targets, leading to various biological effects. The trichloromethylthio group is believed to play a crucial role in its antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes . The compound’s hydantoin ring structure also contributes to its biological activity by interacting with specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diphenyl-3-(trichloromethylthio)hydantoin: Similar in structure but with phenyl groups instead of methyl groups.
5-Methyl-5-phenylhydantoin: Contains one phenyl and one methyl group.
Phenytoin: A well-known anticonvulsant with a hydantoin core structure.
Uniqueness
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichloromethylthio group enhances its reactivity and antimicrobial activity compared to other hydantoin derivatives .
Eigenschaften
CAS-Nummer |
3204-37-3 |
|---|---|
Molekularformel |
C6H7Cl3N2O2S |
Molekulargewicht |
277.6 g/mol |
IUPAC-Name |
5,5-dimethyl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H7Cl3N2O2S/c1-5(2)3(12)11(4(13)10-5)14-6(7,8)9/h1-2H3,(H,10,13) |
InChI-Schlüssel |
FBPYJLYICYPYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)
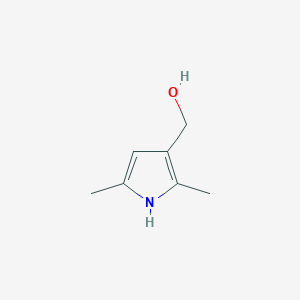
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
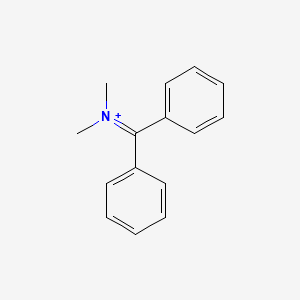
![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)

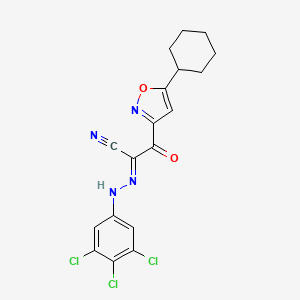
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
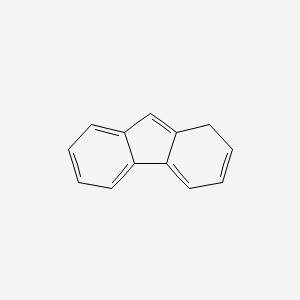
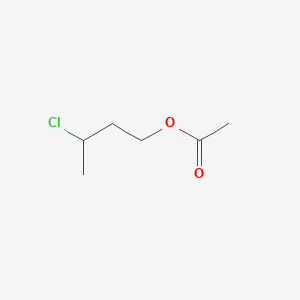
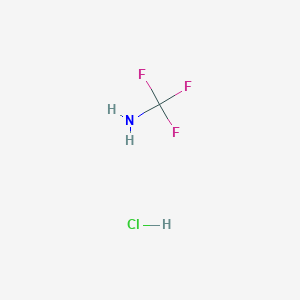
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
